Parathion-ethyl D10
Overview
Description
Parathion-ethyl D10, also known as O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, is a stable isotope-labeled compound. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C10D10H4NO5PS and a molecular weight of 301.32 .
Mechanism of Action
Target of Action
Parathion-ethyl-d10, also known as Parathion-d10, is an organophosphate insecticide and acaricide . It shares a similar chemical structure with Parathion . The primary targets of Parathion-ethyl-d10 are the same as those of Parathion, which are the enzymes involved in the nervous system, particularly acetylcholinesterase . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, Parathion-ethyl-d10 disrupts normal nerve function .
Mode of Action
Parathion-ethyl-d10 interacts with its targets by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The resulting overstimulation of nerves can cause a variety of symptoms, ranging from mild irritation to severe neurological damage .
Biochemical Pathways
The primary biochemical pathway affected by Parathion-ethyl-d10 is the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of acetylcholinesterase leads to continuous stimulation of the neurons. This overstimulation can disrupt several downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .
Pharmacokinetics
Parathion is known to be highly soluble in water , suggesting that Parathion-ethyl-d10 may also have high water solubility, which could impact its bioavailability.
Result of Action
The primary result of Parathion-ethyl-d10’s action is the disruption of normal nerve function due to the overstimulation of neurons . This can lead to a range of symptoms, from mild irritation to severe neurological damage . In severe cases, exposure to Parathion-ethyl-d10 can be fatal .
Action Environment
The action, efficacy, and stability of Parathion-ethyl-d10 can be influenced by various environmental factors. As an organophosphate compound, it is used primarily in the agricultural sector . Its effectiveness can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by environmental conditions such as light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
Parathion-ethyl-d10 plays a significant role in biochemical reactions. It is a polar compound that is extremely soluble in water . The extraction of polar compounds from polar matrices is possible with the use of the polyacrylate (PA) SPME fiber .
Temporal Effects in Laboratory Settings
It is known that organophosphates like Parathion-ethyl-d10 degrade over time, reducing their toxicity .
Metabolic Pathways
Parathion-ethyl-d10 is metabolized in the liver by the cytochrome P450 system. The primary metabolites are diethyl thiophosphoric acid and 4-nitrophenol .
Transport and Distribution
Parathion-ethyl-d10 is distributed throughout the body after absorption, with the highest concentrations typically found in fatty tissues due to its lipophilic nature .
Subcellular Localization
As a lipophilic compound, it is likely to be found in the cell membrane and other lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parathion-ethyl D10 is synthesized through a multi-step process. The synthesis begins with the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet analytical standards .
Chemical Reactions Analysis
Types of Reactions
Parathion-ethyl D10 undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxon analog.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Often employs nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Produces paraoxon-ethyl D10.
Reduction: Yields amino derivatives.
Substitution: Forms various substituted phosphorothioates.
Scientific Research Applications
Parathion-ethyl D10 is widely used in scientific research, particularly in:
Chemistry: As an internal standard for gas chromatography and mass spectrometry.
Biology: Studying enzyme inhibition and metabolic pathways.
Medicine: Investigating the toxicological effects and antidote development.
Industry: Monitoring pesticide residues in environmental samples
Comparison with Similar Compounds
Similar Compounds
Parathion: The non-deuterated analog.
Parathion-methyl: A methylated version of parathion.
Paraoxon-ethyl: The oxidized form of parathion-ethyl.
Uniqueness
Parathion-ethyl D10 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification and tracking in various analytical methods .
Properties
IUPAC Name |
(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNCVORNKJIRZ-MWUKXHIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746784 | |
Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-04-1 | |
Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350820-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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